3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Benzo[d][1,3]dioxole Moiety: : This step involves the coupling of the oxadiazole intermediate with a benzo[d][1,3]dioxole derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
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Formation of the Piperidine Carboxamide: : The final step involves the reaction of the oxadiazole-benzo[d][1,3]dioxole intermediate with 4-chlorophenylpiperidine-1-carboxamide. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
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Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones from the benzo[d][1,3]dioxole moiety.
Reduction: Conversion of the oxadiazole ring to amines or other reduced forms.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the oxadiazole ring could form hydrogen bonds with amino acid residues. The piperidine carboxamide structure allows for additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-triazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
Uniqueness
The unique combination of the benzo[d][1,3]dioxole, oxadiazole, and piperidine carboxamide moieties in 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide provides distinct chemical and biological properties. This compound’s specific arrangement allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-15-4-6-16(7-5-15)23-21(27)26-9-1-2-14(11-26)20-25-24-19(30-20)13-3-8-17-18(10-13)29-12-28-17/h3-8,10,14H,1-2,9,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTYYRMBMULDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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